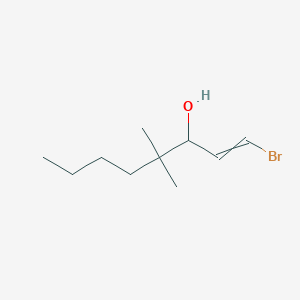

1-Bromo-4,4-dimethyloct-1-en-3-ol

Description

1-Bromo-4,4-dimethyloct-1-en-3-ol is a brominated alkenol characterized by a terminal alkene (C1–C2), a hydroxyl group at C3, and two methyl substituents at C2.

Properties

CAS No. |

52419-05-3 |

|---|---|

Molecular Formula |

C10H19BrO |

Molecular Weight |

235.16 g/mol |

IUPAC Name |

1-bromo-4,4-dimethyloct-1-en-3-ol |

InChI |

InChI=1S/C10H19BrO/c1-4-5-7-10(2,3)9(12)6-8-11/h6,8-9,12H,4-5,7H2,1-3H3 |

InChI Key |

UFDMDTPQQBZOKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C)C(C=CBr)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4,4-dimethyloct-1-en-3-ol can be synthesized through several methods. One common approach involves the bromination of 4,4-dimethyloct-1-en-3-ol using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-4,4-dimethyloct-1-en-3-ol may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4,4-dimethyloct-1-en-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products Formed:

Substitution: 4,4-dimethyloct-1-en-3-ol derivatives.

Oxidation: 1-bromo-4,4-dimethyloct-1-en-3-one.

Reduction: 1-bromo-4,4-dimethyloctane-3-ol.

Scientific Research Applications

1-Bromo-4,4-dimethyloct-1-en-3-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-4,4-dimethyloct-1-en-3-ol exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

(Z)-1-Bromo-4,4-dimethyl-1-penten-3-ol

This compound, synthesized via Pt-catalyzed intramolecular hydrosilylation followed by bromodesilylation (Eq. 3.70, ), shares key features with the target molecule:

- Core structure : Both contain a brominated alkene and a hydroxyl group.

- Substituents : The dimethyl group at C4 is conserved.

Key differences :

- Chain length: The analog has a shorter carbon backbone (C5 vs. C8), which reduces lipophilicity and may alter solubility in nonpolar solvents.

- Stereochemistry : The (Z)-configuration in the analog suggests possible differences in spatial orientation and reactivity compared to the target compound’s unspecified stereochemistry.

Brominated Indole Derivatives ()

Compounds like (E)-2-(1-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d) and its analogs feature aromatic indole cores and bromine at non-allylic positions. Unlike 1-bromo-4,4-dimethyloct-1-en-3-ol, these derivatives exhibit:

- Extended conjugation : Due to aromatic rings and imine groups, enabling applications in photochemistry or medicinal chemistry.

- Distinct reactivity : Bromine in indole derivatives participates in electrophilic substitution, whereas allylic bromine in the target compound favors elimination or nucleophilic attack.

Physicochemical and Reactivity Comparison

Key Research Findings

Catalytic Synthesis: The Pt-catalyzed route for (Z)-1-bromo-4,4-dimethyl-1-penten-3-ol highlights the importance of transition metals in controlling stereochemistry and regioselectivity in bromoalkenol synthesis . This method could theoretically be adapted for the target compound by modifying precursor chain length.

Reactivity Trends: Allylic bromine in both the target compound and its pentenol analog favors SN2 or elimination reactions under basic conditions.

Comparative Stability: Brominated indole derivatives () exhibit higher thermal stability due to aromaticity, whereas alkenols like 1-bromo-4,4-dimethyloct-1-en-3-ol are more prone to decomposition via dehydration or oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.